molecular formula C12H18N4O2 B7926402 (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926402
M. Wt: 250.30 g/mol
InChI Key: RQCSYOAXJXFDGH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide is a chiral secondary amine featuring a pyrazine heterocycle and an isopropyl substituent. Its molecular structure includes a propionamide backbone with a pyrazin-2-yl group at the 2-oxoethyl position.

Properties

IUPAC Name

(2S)-2-amino-N-(2-oxo-2-pyrazin-2-ylethyl)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-8(2)16(12(18)9(3)13)7-11(17)10-6-14-4-5-15-10/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCSYOAXJXFDGH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)C1=NC=CN=C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=NC=CN=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionic acid, isopropylamine, and 2-pyrazinecarboxylic acid.

    Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-Aminopropionic acid and isopropylamine under dehydrating conditions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Introduction of Pyrazinyl Group:

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazinyl ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or pyrazinyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide

  • CAS : 1955560-55-0 / 1354008-68-6
  • Formula : C₁₂H₁₈N₂O₂S
  • Molecular Weight : 254.35 g/mol
  • Key Differences : Replaces pyrazine with thiophen-2-yl, introducing a sulfur-containing five-membered ring. Thiophene’s electron-rich nature may enhance lipophilicity compared to pyrazine.
  • Synthesis : Likely involves nucleophilic substitution analogous to methods in , where chloromethyl heterocycles react with amides .
  • Status : Discontinued by Parchem and CymitQuimica .

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide

  • CAS : 1353994-30-5
  • Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • Key Differences : Cyclopropyl replaces isopropyl, reducing steric bulk, while furan-2-yl substitutes pyrazine. The oxygen in furan may improve solubility in polar solvents compared to thiophene or pyrazine.
  • Synthesis : Similar substitution strategies, with cyclopropylamine as the starting amine .

(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide

  • CAS : 62642-63-1
  • Formula : C₁₂H₁₆N₃O₂ (estimated)
  • Key Differences: Pyrrol-2-yl substituent introduces a nitrogen-containing five-membered ring.
  • Status : Available via Parchem, though synthesis yields and stability data are unspecified .

Structural and Property Analysis

Table 1: Comparative Data

Compound Heterocycle N-Substituent Molecular Weight (g/mol) CAS Number Status
Target Compound Pyrazin-2-yl Isopropyl Not reported Not disclosed Discontinued
Thiophene Analog Thiophen-2-yl Isopropyl 254.35 1955560-55-0 Discontinued
Furan Analog Furan-2-yl Cyclopropyl 236.27 1353994-30-5 Discontinued
Pyrrole Analog Pyrrol-2-yl Cyclopropyl ~250 (estimated) 62642-63-1 Available

Electronic and Solubility Effects

  • Pyrazine : Electron-deficient aromatic system, likely reducing solubility in aqueous media but enhancing π-π stacking in biological targets.
  • Thiophene/Furan : Electron-rich rings; thiophene increases lipophilicity, while furan’s oxygen may improve polar interactions .
  • Cyclopropyl vs.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide, a compound with significant potential in medicinal chemistry, is characterized by its unique molecular structure and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 222.29 g/mol
  • CAS Number : 1354004-12-8

The compound features a chiral center, contributing to its stereoisomeric specificity, which is crucial for its biological interactions. The presence of the pyrazine moiety and an isopropyl side chain further defines its reactivity and potential applications in drug development.

Research indicates that (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide functions primarily as an inhibitor of apoptosis proteins (IAPs) . These proteins play a critical role in regulating cell survival and apoptosis. The compound selectively binds to Smac proteins, inhibiting their interaction with IAPs, thus promoting apoptosis in cancer cells while sparing normal cells.

Interaction Studies

Interaction studies have demonstrated that this compound exhibits selective toxicity towards rapidly proliferating cancer cells. This selectivity suggests its potential utility in targeted cancer therapies, where reducing damage to healthy tissues is paramount .

Biological Activity

The biological activity of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide has been evaluated through various assays:

Anticancer Activity

The compound has shown promising results in several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF73.79Moderate cytotoxicity
NCI-H46042.30Significant growth inhibition
HepG20.71High antiproliferative potential

These results indicate that the compound can effectively inhibit the growth of various cancer cells, making it a candidate for further development in oncology .

Cytotoxicity Profile

In addition to its anticancer effects, (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide exhibits relatively low cytotoxicity towards normal cells, which is a desirable characteristic for therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Cancer Therapy : A study focused on the efficacy of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-propionamide against breast cancer cell lines showed that it could induce apoptosis through the activation of caspase pathways.
  • Inflammatory Diseases : Its anti-inflammatory properties were also noted, suggesting possible applications beyond oncology, including autoimmune disorders where modulation of apoptotic pathways could be beneficial.
  • Combination Therapies : Preliminary data indicate that combining this compound with other chemotherapeutics may enhance overall efficacy while minimizing side effects .

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